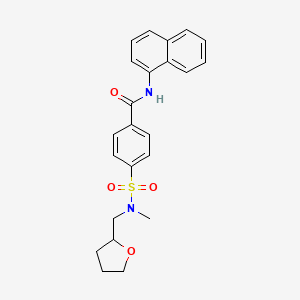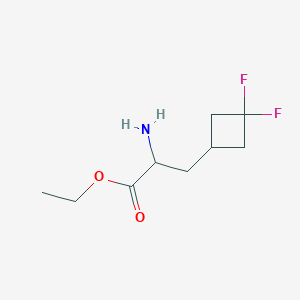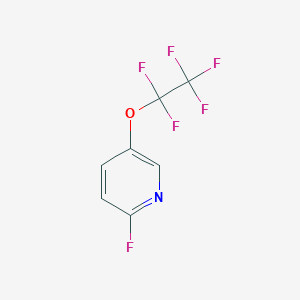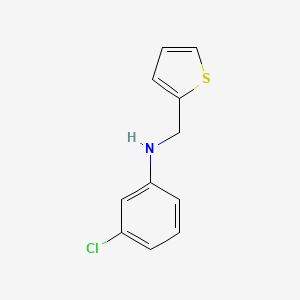![molecular formula C16H22N6O B2724443 N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide CAS No. 1223172-27-7](/img/structure/B2724443.png)
N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in regulating neuronal activity and has been implicated in various neurological and psychiatric disorders.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which enhances GABAergic neurotransmission and may have therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase brain GABA levels and enhance GABAergic neurotransmission. It has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, this compound has been shown to be well-tolerated and safe in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide in lab experiments is its potency and selectivity as a GABA-AT inhibitor. This allows for precise manipulation of GABAergic neurotransmission and the study of its effects on various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its specificity for GABA-AT, which may not accurately reflect the complex interactions of GABA with other neurotransmitters in the brain.
Future Directions
1. Further studies are needed to explore the therapeutic potential of N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide in various neurological and psychiatric disorders.
2. Studies are needed to investigate the long-term effects of this compound on brain function and behavior.
3. Further research is needed to elucidate the complex interactions between GABA and other neurotransmitters in the brain.
4. Studies are needed to investigate the potential use of this compound as a tool for studying the role of GABA in brain function and behavior.
5. Further studies are needed to optimize the synthesis and formulation of this compound for clinical use.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide can be synthesized through a multi-step process that involves the reaction of cyclopentanone with malononitrile, followed by the addition of pyrazine and piperazine. The final product is obtained through a series of purification and isolation steps.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase brain GABA levels and enhance GABAergic neurotransmission, which may have therapeutic benefits in conditions such as epilepsy, anxiety, and depression.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c17-13-16(3-1-2-4-16)20-15(23)12-21-7-9-22(10-8-21)14-11-18-5-6-19-14/h5-6,11H,1-4,7-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOSZKMQWLDQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B2724364.png)



![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)


![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724380.png)
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)